Trichorabdal A
Overview
Description
Synthesis Analysis
- The first total syntheses of Trichorabdal A utilized a unified strategy involving a Pd-mediated oxidative cyclization, demonstrating the feasibility of synthesizing architecturally distinct ent-kauranoids from a common spirolactone intermediate (Yeoman, Mak, & Reisman, 2013).
- Another synthesis approach for Trichorabdal A involved a common bicyclo[3.2.1]octane intermediate, achieved through a retro-aldol/aldol reaction cascade. This method highlighted the versatility and efficiency of cross-ring radical cyclization (Lv, Chen, Zhang, & Liang, 2018).
Molecular Structure Analysis
- Trichorabdal A's structure is characterized by a bicyclic sesquiterpene hydrocarbon core. The structural complexity is evident in the synthesis strategies that focus on building the polycyclic system and introducing specific functional groups (Dibrell, Tao, & Reisman, 2021).
Chemical Reactions and Properties
- The chemical reactions involved in Trichorabdal A's synthesis, such as Pd-mediated oxidative cyclization and cross-ring radical cyclization, indicate its reactive nature and the complexity of its chemical properties (Yeoman, Mak, & Reisman, 2013).
- The synthesis and structural analysis of related compounds, like trichodiene, provide insights into the reactivity and properties of similar molecular structures (Kraus & Thomas, 1986).
Physical Properties Analysis
- The physical properties of Trichorabdal A, such as crystalline structure and melting points, are closely tied to its molecular structure. The synthesis processes often aim to optimize these properties for better characterization and analysis (Trivedi et al., 2015).
Chemical Properties Analysis
- Trichorabdal A's chemical properties, such as its reactivity and stability, are influenced by its complex diterpene structure. The various synthesis methods developed reflect the challenges in manipulating these properties for successful synthesis (Nambo & Crudden, 2015).
Scientific Research Applications
Migraine Research : Trichorabdal A is used to understand the pathophysiology and pharmacology of migraines, focusing on CGRP antagonists that target the trigeminal sensory neuroinflammatory response (Hargreaves, 2007).
Synthetic Chemistry : It has significant applications in the field of synthetic chemistry, especially in the total syntheses of complex chemical compounds. Studies highlight its use alongside maoecrystal Z for such purposes (Lv et al., 2018).
Cancer Research : Trichorabdal A (TSA) is noted for inducing differentiation in erythroid cell lines and enhancing differentiation directed by ATRA or vitamin D3 in leukemia cells. This discovery is a step forward in acute myeloid leukemia therapy (Kosugi et al., 1999).
Antibacterial Properties : TSA has demonstrated strong in vitro antibacterial activity against Helicobacter pylori, suggesting its potential as a treatment for gastric complaints (Kadota et al., 1997).
Antitumor Activity : Research has shown that Trichorabdal A exhibits significant antitumor activity, particularly against Ehrlich ascites carcinoma in mice. This effectiveness is attributed to two active sites within a single molecule (Fuji et al., 1989).
Anti-Inflammatory Properties : Isolated as a diterpenoid from Rabdosia weisiensis, Trichorabdal A has shown promising anti-inflammatory properties, which could have medical applications (Xu Yunlong & Wu Ming, 1989).
properties
IUPAC Name |
(1S,1'R,5R,6S,7R,9S)-7-hydroxy-2',2'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohexane]-1'-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-11-12-7-13(22)15-19(6-4-5-18(2,3)14(19)9-21)10-25-17(24)20(15,8-12)16(11)23/h9,12-15,22H,1,4-8,10H2,2-3H3/t12-,13-,14-,15+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJKAQHLSSAHOL-HZWIUQJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C=O)COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC[C@@]2([C@@H]1C=O)COC(=O)[C@]34[C@H]2[C@@H](C[C@H](C3)C(=C)C4=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trichorabdal A | |
CAS RN |
85329-59-5 | |
Record name | Trichorabdal A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085329595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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